molecular formula C18H17N9OS B2918976 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034522-89-7

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

カタログ番号 B2918976
CAS番号: 2034522-89-7
分子量: 407.46
InChIキー: OXPQAHIGVODZQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several interesting substructures, including a [1,2,4]triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, a thiazole ring, and a pyridine ring. These structures are often found in pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit interesting electronic properties due to the presence of multiple aromatic rings and heteroatoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple heterocycles could make it a versatile compound in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent used .

科学的研究の応用

Pharmacokinetic Studies

Compounds like BMS-690514, an inhibitor with relevance to epidermal growth factor and vascular endothelial growth factor receptors, have undergone extensive pharmacokinetic analysis. For instance, the disposition of [14C]BMS-690514 was investigated in humans, showcasing the process of absorption, metabolism, and excretion, highlighting the compound's extensive metabolism via multiple pathways (Christopher et al., 2010). Similar studies could be anticipated for "1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea" to understand its pharmacokinetics.

Metabolic Pathways and Disposition

The metabolic pathways and disposition of drugs are crucial for understanding their efficacy and safety. Research into compounds like allopurinol, a xanthine oxidase inhibitor, provides insights into the metabolic transformations they undergo in vivo. Allopurinol's conversion into its active metabolite, alloxanthine, and its effects on purine metabolism are well-documented (Elion, Kovensky, & Hitchings, 1966). This kind of metabolic study could be relevant for understanding the bioactivity and safety profile of the compound .

Bone Metabolism and Disease

Heterocyclic compounds have also been studied in the context of bone metabolism and diseases. The urinary excretion of pyridinium cross-links, such as pyridinoline and deoxypyridinoline, serves as biochemical markers of bone resorption. These markers have been used to assess the impact of conditions like menopause and treatments like hormone replacement therapy on bone matrix degradation (Uebelhart et al., 1991). Research into similar markers could be beneficial for evaluating the potential effects of "1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea" on bone health.

作用機序

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use in pharmaceuticals, its mechanism would depend on the biological target. If it’s intended for use in materials science, its properties would depend on the specific application .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

将来の方向性

The future research directions for this compound would depend on its intended application. It could be interesting to explore its properties further in the context of pharmaceuticals or materials science .

特性

IUPAC Name

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9OS/c28-17(23-18-22-14(10-29-18)13-3-1-2-7-19-13)21-12-6-8-26(9-12)16-5-4-15-24-20-11-27(15)25-16/h1-5,7,10-12H,6,8-9H2,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQAHIGVODZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。